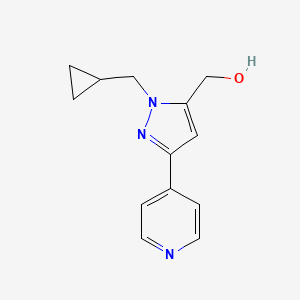
(1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol
Übersicht
Beschreibung
(1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol is a useful research compound. Its molecular formula is C13H15N3O and its molecular weight is 229.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a subject of interest in drug discovery and development.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a cyclopropylmethyl group and a pyridin-4-yl group. The molecular formula is with a molecular weight of 227.26 g/mol. Its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyrazole Ring : Starting from hydrazines and 1,3-diketones.
- Substitution Reactions : Introducing cyclopropylmethyl and pyridin-4-yl groups through nucleophilic substitution or cross-coupling reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may modulate their activity, leading to various therapeutic effects. The precise mechanisms are still under investigation but may involve:
- Receptor Binding : Potential binding to kinase receptors involved in cancer progression.
- Enzyme Inhibition : Possible inhibition of enzymes related to inflammatory pathways .
Pharmacological Studies
Recent studies have highlighted the following biological activities:
-
Anticancer Activity :
- The compound has shown potential as an inhibitor of specific kinases involved in cancer cell proliferation. For instance, it has demonstrated inhibitory effects on c-MET kinase, which is crucial for tumor growth and metastasis .
- A study indicated that derivatives of pyrazole compounds exhibit significant anticancer properties by targeting mutant forms of receptor tyrosine kinases .
- Anti-inflammatory Effects :
- Neuroprotective Properties :
Case Study 1: Anticancer Activity
A recent study assessed the efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for developing new anticancer therapies.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 15 |
| A549 (Lung) | 10 |
| HCT116 (Colon) | 12 |
Case Study 2: Anti-inflammatory Activity
In an experimental model of inflammation, the compound was administered to evaluate its effect on cytokine levels. Results showed a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 250 | 300 |
| Compound Group | 100 | 150 |
Eigenschaften
IUPAC Name |
[2-(cyclopropylmethyl)-5-pyridin-4-ylpyrazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-9-12-7-13(11-3-5-14-6-4-11)15-16(12)8-10-1-2-10/h3-7,10,17H,1-2,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHQJPWIRSZFMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CC=NC=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















